molecular formula C16H16N2O5 B5503611 N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5503611
M. Wt: 316.31 g/mol
InChI Key: CASHQOYCIGXUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, and a nitrophenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-2-22-14-9-5-3-7-12(14)17-16(19)11-23-15-10-6-4-8-13(15)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASHQOYCIGXUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-ethoxyaniline with 2-nitrophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems can also help in maintaining consistent reaction parameters and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.

    Reduction: N-(2-ethoxyphenyl)-2-(2-aminophenoxy)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway in which the enzyme is involved. The nitro group in the compound may also participate in redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide
  • N-(2-ethoxyphenyl)-2-(4-nitrophenoxy)acetamide
  • N-(2-ethoxyphenyl)-2-(2-chlorophenoxy)acetamide

Comparison: N-(2-ethoxyphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both ethoxy and nitrophenoxy groups, which confer distinct chemical and biological properties. Compared to N-(2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide, the ethoxy group in this compound may result in different steric and electronic effects, influencing its reactivity and interaction with molecular targets. Similarly, the position of the nitrophenoxy group can affect the compound’s overall properties, making this compound distinct from its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.